N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea
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Overview
Description
N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[2,3-b]pyrazin-2-yl core. This can be achieved through a series of reactions involving the condensation of appropriate precursors under controlled conditions. The piperidin-4-yl moiety is then introduced, followed by the attachment of the 3-fluorobenzyl group.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could serve as a lead compound for drug development, particularly in the treatment of diseases.
Industry: Its unique properties may be harnessed for industrial applications, such as in material science or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea
N-[1-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the ethyl group at the 4-position of the pyrido[2,3-b]pyrazin-2-yl core. These structural differences can lead to variations in reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1251566-37-6 |
---|---|
Molecular Formula |
C27H24N4O2 |
Molecular Weight |
436.515 |
IUPAC Name |
2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-17-8-10-21(14-18(17)2)31-27(33)23-16-29-24-11-9-20(15-22(24)25(23)30-31)26(32)28-13-12-19-6-4-3-5-7-19/h3-11,14-16,30H,12-13H2,1-2H3,(H,28,32) |
InChI Key |
CJDRLYDQKVXLRR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
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